molecular formula C9H11ClFNO B1383471 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 1795186-68-3

9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No. B1383471
M. Wt: 203.64 g/mol
InChI Key: ZIUMKXYNLLKQHP-UHFFFAOYSA-N
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Description

“9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride” is a chemical compound . It is also known as "1,4-Benzoxazepine, 7-bromo-9-fluoro-2,3,4,5-tetrahydro-, hydrochloride (1:1)" .


Molecular Structure Analysis

The molecular structure of “9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride” is represented by the InChI code: 1S/C9H10FNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chloride (Cl) in the compound .

Scientific Research Applications

Molecular Structure Analysis

  • Isomorphous and Isostructural Studies : The structural analysis of analogs of 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride indicates a focus on understanding their isomorphous but not strictly isostructural properties. This involves exploring slight differences in unit-cell dimensions and molecular conformations (Blanco, Palma, Cobo, & Glidewell, 2012).

  • Supramolecular Assembly : Research on closely related tetrahydro-1,4-epoxy-1-benzazepines, which include 9-Fluoro analogs, focuses on their hydrogen-bonded supramolecular assembly in various dimensions. This is important for understanding the molecular interactions and potential applications in material science (Blanco et al., 2012).

Potential Therapeutic Applications

  • Anticancer Activity : A study on a series of compounds related to 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride showed promising antiproliferative effects against the MCF-7 adenocarcinoma cell line. This suggests potential applications in cancer therapy (Caba et al., 2011).

  • Synthesis for Biological Applications : The synthesis and evaluation of structurally similar compounds as selective inhibitors for specific biological targets indicate potential applications in pharmacology and medicinal chemistry. This includes exploring their role in inhibiting enzymes like phenylethanolamine N-methyltransferase (Grunewald et al., 2001).

Chemical Synthesis and Properties

  • Novel Synthesis Methods : Research into the efficient, metal-free synthesis of fluorinated organic molecules, including fluoro-benzoxazepines, is key for the development of new compounds for chemical and medical applications (Ulmer et al., 2016).

  • Exploring Nucleophilic Substitution Reactions : Studies on the synthesis of fluoro-benzoxazines and benzoxazepin-5-ones explore the unique electrophilic reactivity due to fluorine atoms, which can lead to new pathways in heterocyclic synthesis (Meiresonne et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUMKXYNLLKQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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